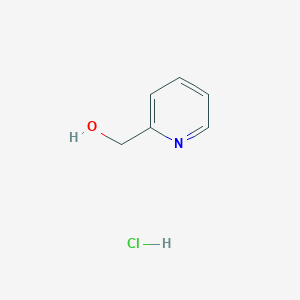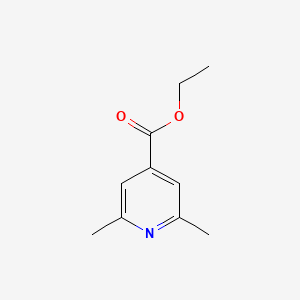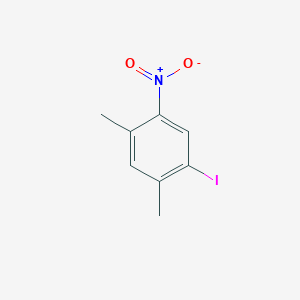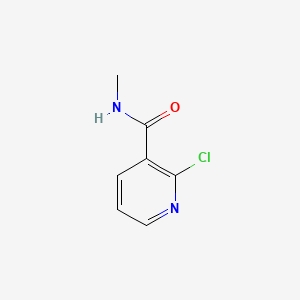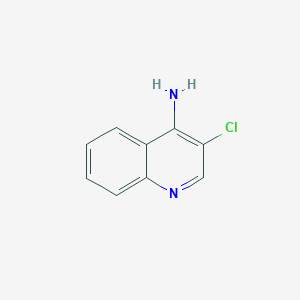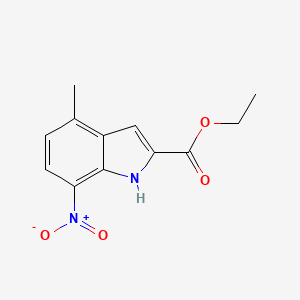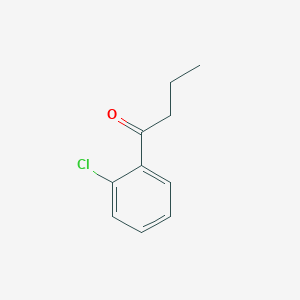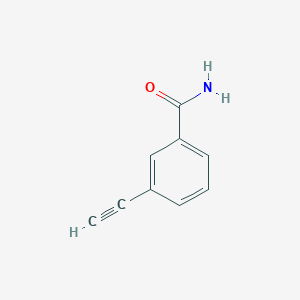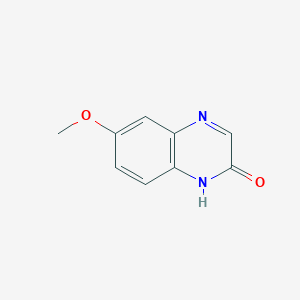
6-Methoxychinoxalin-2(1H)-on
Übersicht
Beschreibung
2-Hydroxy-6-methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.175 . It is used in the industry .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic routes have been developed with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-methoxyquinoxaline consists of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyrazine ring .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized in numerous chemical reactions. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
2-Hydroxy-6-methoxyquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen
Photokatalytische Bindungsbildungen
6-Methoxychinoxalin-2(1H)-on: wurde in photokatalytischen Bindungsbildungen eingesetzt. Diese Anwendung nutzt die Reaktivität der Verbindung unter Lichteinstrahlung, um neue chemische Bindungen zu bilden. Beispielsweise war sie an der semi-heterogenen Annulation von Chinoxalin-2(1H)-onen beteiligt . Dieser Prozess ist bedeutsam für die Synthese komplexer organischer Moleküle, die möglicherweise für die Entwicklung von Arzneimitteln und Feinchemikalien nützlich sind.
Antitumoraktivität
Diese Verbindung hat sich im Bereich der Onkologie als vielversprechend erwiesen. Derivate von 2-Hydroxy-6-methoxychinoxalin wurden synthetisiert und auf ihre Antitumoreigenschaften untersucht . Diese Studien sind von entscheidender Bedeutung, da sie zur Entdeckung neuer Antikrebsmittel beitragen und potenzielle therapeutische Optionen für verschiedene Krebsarten bieten.
C-H-Alkylierungsreaktionen
Die Verbindung wurde in C-H-Alkylierungsreaktionen eingesetzt, die grundlegende Transformationen in der organischen Chemie sind . Diese Reaktionen sind essentiell für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, die bei der Synthese komplexer organischer Verbindungen, einschließlich Arzneimitteln und Agrochemikalien, von entscheidender Bedeutung sind.
Antibakterielle und antivirale Aktivitäten
Chinoxalinderivate, einschließlich This compound, wurden ausgiebig auf ihre antimikrobiellen und antiviralen Aktivitäten untersucht . Diese Verbindungen können als wirksame Mittel gegen eine Reihe mikrobieller und viraler Krankheitserreger dienen, was ihre Bedeutung bei der Entwicklung neuer Medikamente unterstreicht.
Entzündungshemmende Eigenschaften
Untersuchungen haben gezeigt, dass Chinoxalinderivate entzündungshemmende Eigenschaften aufweisen . Damit sind sie Kandidaten für die Behandlung entzündlicher Erkrankungen und bieten eine Grundlage für die Entwicklung neuer entzündungshemmender Medikamente.
Neuroprotektive Wirkungen
Es gibt Hinweise darauf, dass Chinoxalinderivate neuroprotektive Wirkungen haben könnten . Diese Anwendung ist besonders relevant im Kontext neurodegenerativer Erkrankungen, bei denen solche Verbindungen möglicherweise die neuronale Schädigung verlangsamen oder verhindern könnten.
Antioxidatives Potenzial
Das antioxidative Potenzial von Chinoxalinderivaten ist ein weiterer interessanter Bereich . Antioxidantien sind entscheidend für die Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist, einschließlich Alterung und Krebs.
Industrielle Anwendungen
Neben seinen biomedizinischen Anwendungen hat 2-Hydroxy-6-methoxychinoxalin potenzielle Verwendungsmöglichkeiten in industriellen Prozessen. Beispielsweise könnte es aufgrund seiner strukturellen Eigenschaften, die verschiedene chemische Modifikationen ermöglichen, an der Synthese von Farbstoffen und Pigmenten beteiligt sein .
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, are known to have a wide range of pharmacological activities .
Mode of Action
It’s known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . For instance, some quinoxaline derivatives have been used as inhibitors of bacterial DNA gyrase and topoisomerase .
Biochemical Pathways
Quinoxaline derivatives are known to affect a variety of biochemical pathways due to their diverse therapeutic uses .
Pharmacokinetics
Pharmacokinetic studies are indispensable for establishing concentration-activity/toxicity relationships and facilitating target identification and new drug discovery .
Result of Action
Quinoxaline derivatives have been reported to have several prominent pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .
Safety and Hazards
The safety data sheet for 2-Hydroxy-6-methoxyquinoxaline suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Methoxyquinoxalin-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 6-Methoxyquinoxalin-2(1H)-one interacts with proteins involved in DNA synthesis and repair, potentially leading to alterations in these critical cellular processes .
Cellular Effects
The effects of 6-Methoxyquinoxalin-2(1H)-one on cells are profound. It has been observed to induce cell cycle arrest, particularly at the S phase, which is the part of the cell cycle where DNA replication occurs. This arrest can lead to apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent . Furthermore, 6-Methoxyquinoxalin-2(1H)-one influences cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA .
Molecular Mechanism
At the molecular level, 6-Methoxyquinoxalin-2(1H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of topoisomerases, enzymes that help manage DNA topology during replication and transcription . This inhibition can lead to DNA damage and cell death. Additionally, 6-Methoxyquinoxalin-2(1H)-one can activate or inhibit various signaling pathways by interacting with key proteins and enzymes involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxyquinoxalin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxyquinoxalin-2(1H)-one remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Methoxyquinoxalin-2(1H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
6-Methoxyquinoxalin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 6-Methoxyquinoxalin-2(1H)-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of 6-Methoxyquinoxalin-2(1H)-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, or in the mitochondria, where it can affect cellular respiration and energy production .
Eigenschaften
IUPAC Name |
6-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUUDPGKMMKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540826 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91192-32-4 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





